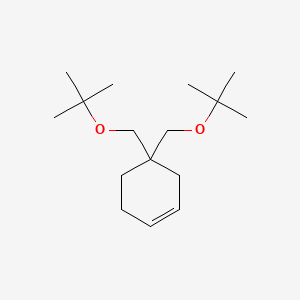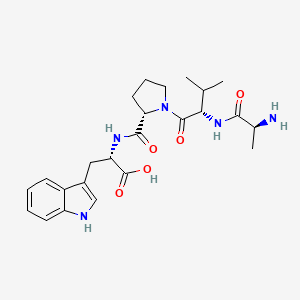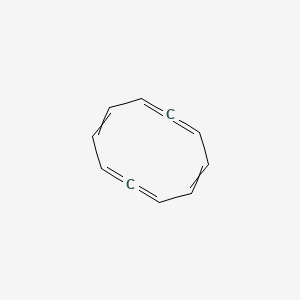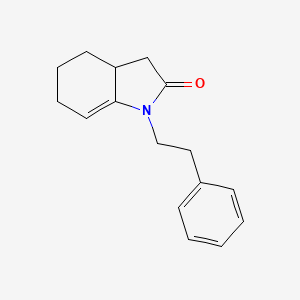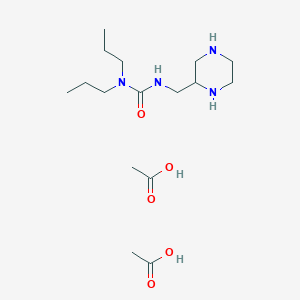
Urea, N'-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The diacetate form indicates that the compound is associated with two acetate groups, which are derived from acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate typically involves the reaction of piperazine derivatives with urea and propyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetate groups may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate: Similar structure but with different substituents on the piperazine ring.
Piperazine derivatives: A broad class of compounds with varying biological activities.
Uniqueness
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
819075-54-2 |
|---|---|
Molecular Formula |
C16H34N4O5 |
Molecular Weight |
362.47 g/mol |
IUPAC Name |
acetic acid;3-(piperazin-2-ylmethyl)-1,1-dipropylurea |
InChI |
InChI=1S/C12H26N4O.2C2H4O2/c1-3-7-16(8-4-2)12(17)15-10-11-9-13-5-6-14-11;2*1-2(3)4/h11,13-14H,3-10H2,1-2H3,(H,15,17);2*1H3,(H,3,4) |
InChI Key |
RTFVIEOKTYLORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NCC1CNCCN1.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
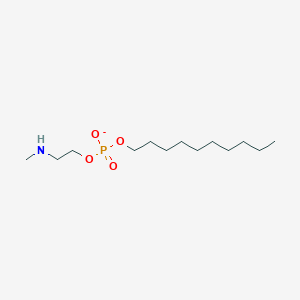
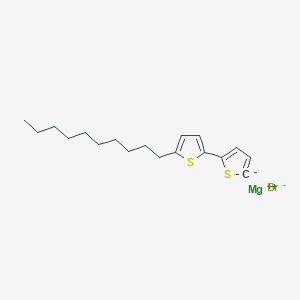
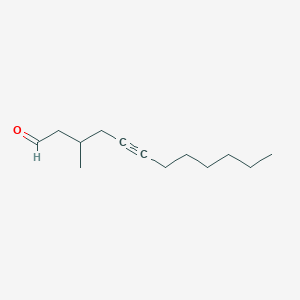
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
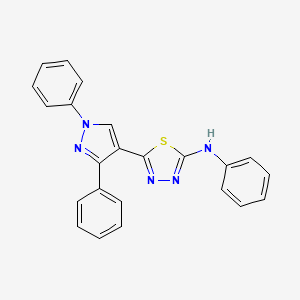
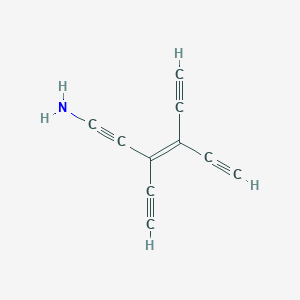
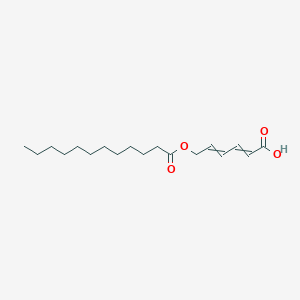
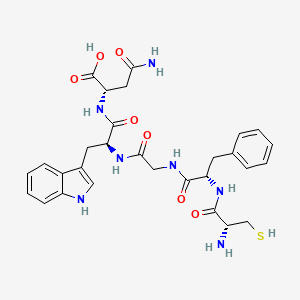
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
